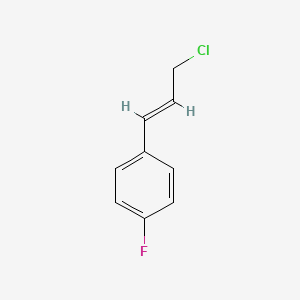

1-(3-Chloro-1-propenyl)-4-fluorobenzene

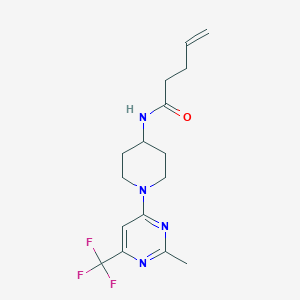

Übersicht

Beschreibung

“1-(3-Chloro-1-propenyl)benzene” or “3-chloro-1-phenyl-1-propene” is a chemical compound with the molecular formula C9H9Cl . It is also known by other names such as Cinnamyl chloride and (3-Chloropropenyl)benzene .

Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-1-propenyl)benzene” can be viewed using Java or Javascript . The compound has a molecular weight of 152.621 .Physical and Chemical Properties Analysis

The compound “1-(3-Chloro-1-propenyl)benzene” has several physical and chemical properties available. These include normal boiling temperature, critical temperature, critical pressure, and boiling temperature as a function of pressure .Wissenschaftliche Forschungsanwendungen

C−H···F Interactions in Fluorobenzenes

The study by Thalladi et al. (1998) discusses the nature of C−H···F−C interactions in crystalline fluorobenzenes. The research highlights the weak acceptor capabilities of the C−F group and compares these interactions with those involving C−H···O and C−H···N analogues. This provides insights into the structural roles played by these interactions in crystal structures (Thalladi et al., 1998).

Crystal Structure of Flufenoxuron

Jeon et al. (2014) detailed the crystal structure of flufenoxuron, a benzoylurea pesticide, which includes a fluorobenzene ring. The study outlines the dihedral angles and interactions within the crystal, showcasing the importance of fluorobenzene derivatives in the design of pesticides (Jeon et al., 2014).

Fluorination with Xenon Difluoride

Fedorov et al. (2015) explored the fluorination of benzene derivatives using xenon difluoride in the presence of boron trifluoride etherate. This method affords fluorobenzene among other fluorinated compounds, highlighting a pathway for introducing fluorine atoms into aromatic compounds (Fedorov et al., 2015).

Organometallic Chemistry with Partially Fluorinated Benzenes

Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes as solvents in organometallic chemistry and catalysis. The study highlights how fluorine substituents influence the electron density and reactivity of aromatic rings, affecting their interaction with metal centres (Pike et al., 2017).

Photophysics of 1,4-Diethynylbenzenes

Levitus et al. (2001) investigated the aggregation effects on the photophysics of 1,4-diethynylbenzenes in solutions and crystals. This study provides insights into the photophysical properties of compounds related to fluorobenzenes, which can be crucial for designing materials with specific optical properties (Levitus et al., 2001).

Eigenschaften

IUPAC Name |

1-[(E)-3-chloroprop-1-enyl]-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLSENGQODSCBK-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2672538.png)

![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)

![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)

![2-(4-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2672545.png)